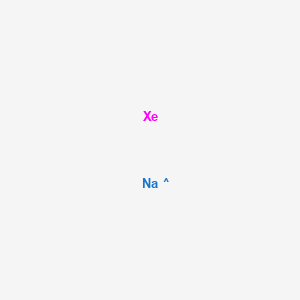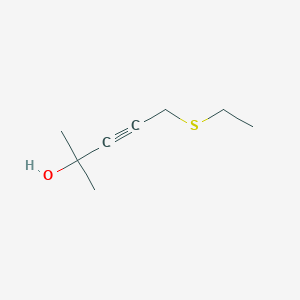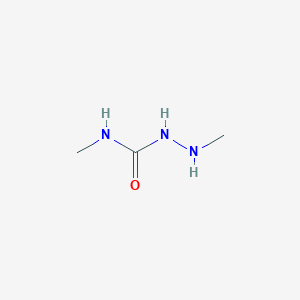
Platinum;tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of platinum-tin intermetallic nanoparticles can be achieved through various methods. One common approach involves the use of hexamethyldisilazane (HMDS) in conjunction with tin(II) chloride (SnCl₂). This method allows for the preparation of different stoichiometries of platinum-tin compounds, such as Pt₃Sn, PtSn, PtSn₂, and PtSn₄ .
Industrial Production Methods: In industrial settings, the production of platinum-tin compounds often involves high-temperature reduction processes. These methods typically require precise control of temperature and atmosphere to ensure the desired stoichiometry and phase purity of the resulting intermetallic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, these compounds are known for their activity in catalytic CO oxidation and ethanol oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of platinum-tin compounds include oxygen (O₂) and carbon monoxide (CO) for oxidation reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of platinum-tin compounds depend on the specific reaction conditions. For example, in the catalytic CO oxidation reaction, the primary product is carbon dioxide (CO₂) .
Applications De Recherche Scientifique
Platinum-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including ethanol oxidation and CO oxidation . In biology and medicine, platinum-tin compounds are explored for their potential use in anticancer therapies due to their ability to form stable complexes with biological molecules . Additionally, these compounds find applications in the industry as catalysts for fuel cells and other electrochemical devices .
Mécanisme D'action
The mechanism of action of platinum-tin compounds in catalytic reactions involves the interaction of the platinum and tin atoms with the reactants. For example, in the ethanol oxidation reaction, the presence of platinum-tin bonds on the surface of the nanoparticles enhances the specific activity by lowering the binding energy between carbon monoxide and the platinum-tin surface . This results in improved catalytic performance and stability.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Platinum-tin compounds are often compared with other intermetallic compounds, such as platinum-copper (PtCu) and platinum-silver (PtAg). While all these compounds exhibit catalytic properties, platinum-tin compounds are unique in their ability to achieve higher specific current densities and enhanced stability in long-term tests .
List of Similar Compounds:- Platinum-copper (PtCu)
- Platinum-silver (PtAg)
- Platinum-nickel (PtNi)
- Platinum-ruthenium (PtRu)
Propriétés
Formule moléculaire |
PtSn |
|---|---|
Poids moléculaire |
313.79 g/mol |
Nom IUPAC |
platinum;tin |
InChI |
InChI=1S/Pt.Sn |
Clé InChI |
FHMDYDAXYDRBGZ-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


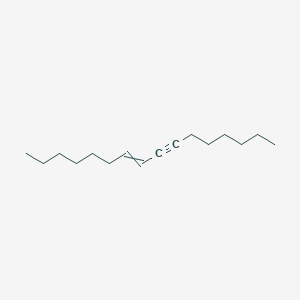


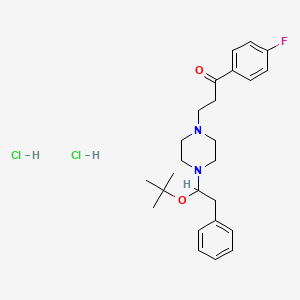
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
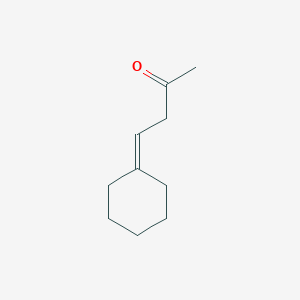
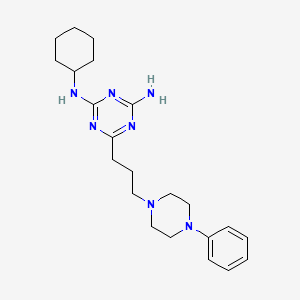
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


